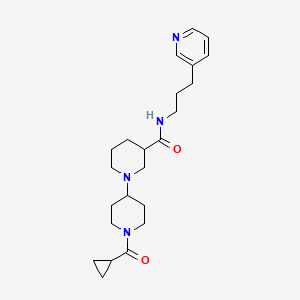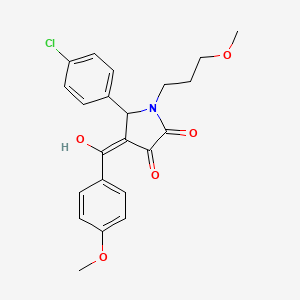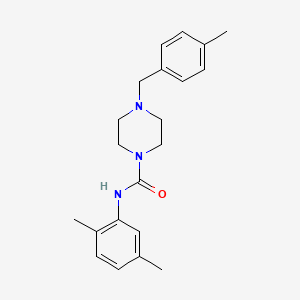![molecular formula C10H14BrCl2NO B5296100 [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)
[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride, also known as salbutamol hydrochloride, is a widely used medication for the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It is a selective beta-2 adrenergic receptor agonist that works by relaxing the smooth muscles in the airways, thereby improving breathing.
Mecanismo De Acción
Salbutamol hydrochloride is a selective beta-2 adrenergic receptor agonist that binds to and activates the beta-2 adrenergic receptors in the airways. This results in the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. The increased cAMP levels lead to the relaxation of the smooth muscles in the airways and the dilation of the bronchioles, thereby improving breathing.
Biochemical and Physiological Effects:
In addition to its bronchodilator effect, [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride has other biochemical and physiological effects. It increases heart rate, cardiac output, and metabolic rate. It also stimulates glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels. Moreover, [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Salbutamol hydrochloride is a useful tool in various research studies due to its selective activation of beta-2 adrenergic receptors. It has been used to investigate the role of beta-2 adrenergic receptors in different physiological and pathological processes such as asthma, COPD, and cardiovascular diseases. However, one limitation of [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride is its short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are several future directions for the research on [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride. One area of interest is the investigation of its potential use in the treatment of other medical conditions such as spinal cord injury and hyperkalemia. Another area of research is the development of new formulations and delivery systems to improve the efficacy and convenience of [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride. Moreover, the role of beta-2 adrenergic receptors in different physiological and pathological processes is still not fully understood, and further research is needed to elucidate their mechanisms of action.
Métodos De Síntesis
The synthesis of [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride involves the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine to form [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine. Finally, this compound is converted to [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride by reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
Salbutamol hydrochloride has been extensively studied for its therapeutic efficacy in the treatment of respiratory disorders. It has also been investigated for its potential use in other medical conditions such as premature labor, hyperkalemia, and spinal cord injury. Moreover, [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride has been used as a tool in various research studies to investigate the role of beta-2 adrenergic receptors in different physiological and pathological processes.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO.ClH/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRGOHSKOORRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-hydroxy-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-prolinamide](/img/structure/B5296018.png)
![2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5296026.png)
![5-methyl-4-{[6-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296032.png)
![4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol](/img/structure/B5296040.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5296042.png)

![1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5296052.png)
![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)



![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)